molecular formula C13H20N2O B8404523 4-[[3-(Dimethylamino)-propyl](methyl)amino]benzaldehyde

4-[[3-(Dimethylamino)-propyl](methyl)amino]benzaldehyde

Cat. No. B8404523
M. Wt: 220.31 g/mol
InChI Key: LNLXKWWPKNDBGC-UHFFFAOYSA-N
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Patent
US08038732B2

Procedure details

10 g of 4-fluorobenzaldehyde, 12 g of K2CO3 and 20 ml of NMP are stirred and heated at 50° C. 13 ml of N,N,N′-trimethyl-1,3-propanediamine are added dropwise to the medium kept stirring and heated at 80° C. for 10 h. After the reaction medium has been cooled to ambient temperature, 100 ml of acetone are added. The precipitate obtained is filtered off, and the filtrate is evaporated to dryness and then dried. 21.85 g of powder are recovered. The analyses indicate that the product is in conformity.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.C([O-])([O-])=O.[K+].[K+].CN1C(=O)CCC1.[CH3:23][N:24]([CH3:30])[CH2:25][CH2:26][CH2:27][NH:28][CH3:29]>CC(C)=O>[CH3:23][N:24]([CH3:30])[CH2:25][CH2:26][CH2:27][N:28]([CH3:29])[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
Quantity
12 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
20 mL
Type
reactant
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
13 mL
Type
reactant
Smiles
CN(CCCNC)C
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
kept stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 80° C. for 10 h
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction medium has been cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
The precipitate obtained
FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
21.85 g of powder are recovered

Outcomes

Product
Name
Type
Smiles
CN(CCCN(C1=CC=C(C=O)C=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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